E235

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

E235, auch bekannt als Natamycin, ist eine natürliche antifungale Verbindung, die vom Bakterium Streptomyces natalensis produziert wird. Es wird häufig als Lebensmittelkonservierungsmittel verwendet, da es das Wachstum von Schimmelpilzen und Hefen hemmen kann. Natamycin ist besonders effektiv bei der Verhinderung von Verderb in Milchprodukten, Fleisch und anderen verderblichen Waren .

Vorbereitungsmethoden

Natamycin wird durch einen kontrollierten Fermentationsprozess unter Verwendung von Streptomyces natalensis hergestellt. Der Fermentationsbrühe wird dann eine Extraktions-, Kristallisations- und Trocknungsprozess unterzogen, um reines Natamycin zu erhalten . Industrielle Produktionsmethoden stellen sicher, dass die Verbindung in großen Mengen hergestellt wird, wobei gleichzeitig ihre Wirksamkeit und Sicherheit gewährleistet sind.

Analyse Chemischer Reaktionen

Natamycin unterliegt hauptsächlich Bindungsreaktionen mit Sterolen in den Zellmembranen von Pilzen. Es bindet spezifisch an Ergosterol, einen Schlüsselbestandteil von Pilzzellmembranen, und hemmt so wichtige zelluläre Prozesse wie die Membranfusion und -spaltung . Diese Bindung verhindert das Wachstum und die Vermehrung von Pilzen, ohne Bakterienzellen zu beeinträchtigen, denen Ergosterol fehlt .

Wissenschaftliche Forschungsanwendungen

Food Preservation

Natamycin is predominantly utilized in the food industry for its antifungal properties. It is effective against a wide range of molds and yeasts, making it particularly valuable for preserving dairy products and cured meats.

Regulatory Approval and Usage Levels

According to the European Food Safety Authority (EFSA), natamycin can be applied to the surface of semi-hard and semi-soft cheeses and dry cured sausages at a maximum level of 1 mg/dm² in the outer 5 mm of the surface . This regulation ensures that the use of E235 remains within safe limits for human consumption.

| Food Product | Maximum Level (mg/dm²) | Application Method |

|---|---|---|

| Semi-hard Cheese | 1 | Surface treatment |

| Semi-soft Cheese | 1 | Surface treatment |

| Dry Cured Sausage | 1 | Surface treatment |

Case Study: Cheese Preservation

A study on the application of natamycin in cheese production demonstrated its effectiveness in reducing mold growth without adversely affecting the sensory qualities of the cheese. The treated cheeses showed significantly lower mold counts compared to untreated controls over a storage period of several months .

Agricultural Applications

Beyond food preservation, this compound has potential applications in agriculture as a biopesticide. Its antifungal properties can help manage fungal diseases in crops, thereby reducing reliance on synthetic fungicides.

Efficacy Against Crop Fungal Pathogens

Research indicates that natamycin can effectively inhibit various fungal pathogens affecting crops such as tomatoes and grapes. Its application can lead to increased yield and quality of produce while minimizing chemical residues on harvested fruits .

| Crop | Pathogen | Efficacy |

|---|---|---|

| Tomatoes | Botrytis cinerea | High |

| Grapes | Aspergillus niger | Moderate |

Pharmaceutical Applications

Natamycin's antifungal properties extend to pharmaceutical applications, particularly in the treatment of fungal infections.

Antifungal Treatment

Natamycin is used as an ophthalmic solution for treating fungal infections of the eye, such as keratitis caused by Fusarium species. Clinical studies have shown that natamycin is effective in reducing fungal load and improving patient outcomes .

Safety and Resistance Concerns

While natamycin is generally recognized as safe (GRAS) for food applications, concerns about antimicrobial resistance have been raised. The EFSA has conducted assessments to evaluate potential risks associated with its use, concluding that there is no significant risk when used according to established guidelines .

Wirkmechanismus

Natamycin exerts its antifungal effects by binding to ergosterol in the fungal cell membrane. This binding disrupts the integrity of the membrane, preventing essential processes such as vacuole fusion and membrane fission . Unlike other polyene antibiotics that increase membrane permeability, natamycin’s unique mechanism of action makes it highly effective at low concentrations .

Vergleich Mit ähnlichen Verbindungen

Natamycin wird oft mit anderen Antimykotika wie Amphotericin B und Nystatin verglichen. Obwohl alle drei Verbindungen zur Gruppe der Polyen-Makrolide gehören und Ergosterol in Pilzmembranen angreifen, ist Natamycin einzigartig in seiner Fähigkeit, die Membranfusion und -spaltung zu hemmen, ohne die Membranpermeabilität signifikant zu erhöhen . Dies macht Natamycin weniger toxisch und besser geeignet für die Verwendung als Lebensmittelkonservierungsmittel. Ähnliche Verbindungen umfassen:

Amphotericin B: Wird hauptsächlich im medizinischen Bereich bei schweren Pilzinfektionen eingesetzt.

Nystatin: Wird häufig bei topischen Behandlungen von Pilzinfektionen eingesetzt.

Die Spezifität und geringe Toxizität von Natamycin machen es zu einer wertvollen Verbindung sowohl in der Lebensmittelkonservierung als auch in medizinischen Anwendungen.

Eigenschaften

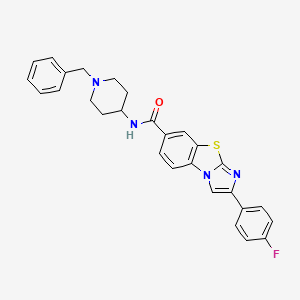

CAS-Nummer |

891894-69-2 |

|---|---|

Molekularformel |

C28H25FN4OS |

Molekulargewicht |

484.6 g/mol |

IUPAC-Name |

N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide |

InChI |

InChI=1S/C28H25FN4OS/c29-22-9-6-20(7-10-22)24-18-33-25-11-8-21(16-26(25)35-28(33)31-24)27(34)30-23-12-14-32(15-13-23)17-19-4-2-1-3-5-19/h1-11,16,18,23H,12-15,17H2,(H,30,34) |

InChI-Schlüssel |

SNVVZJBHCSPRGY-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)F)CC6=CC=CC=C6 |

Kanonische SMILES |

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)F)CC6=CC=CC=C6 |

Synonyme |

E235; N-(1-Benzyl-piperidin-4-yl)-2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]thiazole-7-carboxamide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.